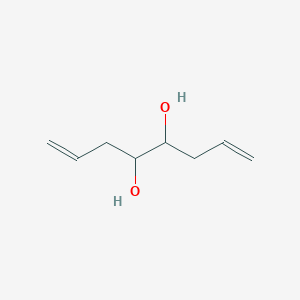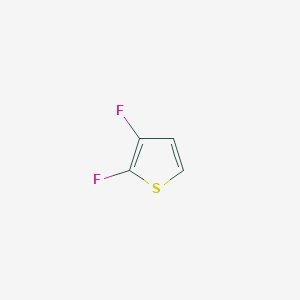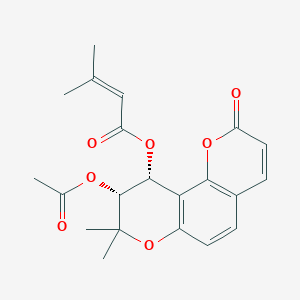
Isosamidin
Vue d'ensemble
Description
Isosamidin is a compound isolated from the roots of Peucedanum japonicum . It has been found to have a protective effect against Methylglyoxal (MGO)-induced apoptosis in human umbilical vein endothelial cells (HUVECs) . Among the 20 compounds isolated from P. japonicum, this compound showed the highest effectiveness in inhibiting MGO-induced apoptosis of HUVECs .
Molecular Structure Analysis
This compound has a molecular structure of C21H22O7 . It contains a total of 52 bonds, including 30 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 5 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 3 aliphatic esters, and 1 aromatic ether .Chemical Reactions Analysis
This compound has been found to prevent MGO-induced apoptosis in HUVECs by downregulating the expression of Bax and upregulating the expression of Bcl-2 . It also inhibits the activation of mitogen-activated protein kinases (MAPKs), such as p38, c-Jun N terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-11(2)10-16(24)27-19-17-14(28-21(4,5)20(19)25-12(3)22)8-6-13-7-9-15(23)26-18(13)17/h6-10,19-20H,1-5H3/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDWBGHNQKUFNN-WOJBJXKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331747 | |
| Record name | Isosamidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53023-18-0 | |
| Record name | 2-Butenoic acid, 3-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53023-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isosamidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary pharmacological activity of Isosamidin observed in research?
A1: this compound, a natural compound extracted from Peucedanum japonicum, has demonstrated an inhibitory effect on phenylephrine-induced contractions in isolated human prostate tissue. This suggests a potential role in treating lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). []
Q2: Beyond its potential in BPH, what other biological activities have been reported for this compound?
A2: Studies have shown that this compound can protect human umbilical vein endothelial cells (HUVECs) from methylglyoxal (MGO)-induced apoptosis. This protective effect is attributed to:
- ROS Suppression: this compound significantly reduces the generation of reactive oxygen species (ROS) triggered by MGO. []
- Bax/Bcl-2 Modulation: It downregulates the expression of the pro-apoptotic protein Bax while upregulating the anti-apoptotic protein Bcl-2. []
- MAPK Inhibition: this compound inhibits the activation of mitogen-activated protein kinases (MAPKs) like p38 and JNK, which are involved in stress and apoptosis signaling. []
- AGE Breakdown: It contributes to the breakdown of advanced glycation end products (AGEs), which are harmful compounds formed by MGO. []
Q3: Are there any structural analogs of this compound that exhibit different biological activities?
A4: Yes, research on Peucedanum japonicum led to the isolation of 3ʹS,4ʹS-disenecioylkhellactone, a coumarin molecule structurally related to this compound. While both compounds are found in the same plant, 3ʹS,4ʹS-disenecioylkhellactone demonstrates cytotoxicity in HL-60 leukemia cells, inducing apoptosis through caspase activation and mitochondrial membrane potential disruption. This highlights the diverse biological activities possible even within closely related natural products. []
Q4: What are the sources and methods for isolating this compound?
A5: this compound has been successfully isolated from the roots of Peucedanum japonicum [] and Prionosciadium thapsoides. [] Extraction typically involves solvents with varying polarities followed by purification techniques like column chromatography. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



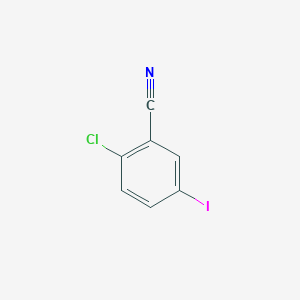


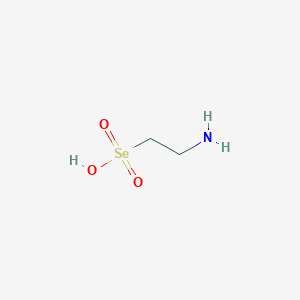
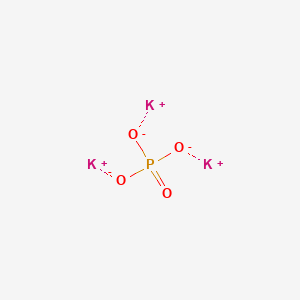
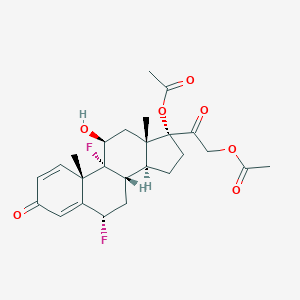

![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)
![2-[(2,4-Dinitrophenyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B107261.png)
